Topoisomerase II inhibitor 17

Enzyme Inhibition Topoisomerase II Assay IC50

Researchers studying Topo II mechanisms face a critical gap: clinical poisons like Etoposide induce DNA double-strand breaks confounded by genotoxic artifacts, while catalytic inhibitor reference standards remain scarce. Topoisomerase II inhibitor 17 (Compound 4c) addresses this as a well-characterized ATP-competitive catalytic inhibitor (IC₅₀ 0.23 ± 0.01 µM)-1.4-fold more potent than Etoposide and 3.6-fold more than Doxorubicin. • Benchmark control for HTS campaigns targeting Topo II ATPase domain • Validated in A549 lung adenocarcinoma models for G2/M checkpoint & apoptosis studies • Available in stock with custom synthesis options for SAR & medicinal chemistry programs

Molecular Formula C25H22Cl3N3O5S
Molecular Weight 582.9 g/mol
Cat. No. B12373363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 17
Molecular FormulaC25H22Cl3N3O5S
Molecular Weight582.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=CS2)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C
InChIInChI=1S/C25H22Cl3N3O5S/c1-5-36-24(33)20-12(2)29-25-31(22(20)15-7-6-14(34-3)10-18(15)35-4)19(11-37-25)30-23(32)21-16(27)8-13(26)9-17(21)28/h6-11,22H,5H2,1-4H3,(H,30,32)
InChIKeyCKQJDAISSDNCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topoisomerase II Inhibitor 17 Overview


Topoisomerase II inhibitor 17 (designated compound 4c) is a synthetic thiazolo[3,2-a]pyrimidine derivative developed as an ATP-competitive catalytic inhibitor of the Topoisomerase II enzyme [1]. It exhibits an IC₅₀ of 0.23 ± 0.01 µM against Topo II in vitro, a value derived from enzymatic assays designed to compare it directly against reference clinical inhibitors such as Etoposide and Doxorubicin [1]. Its molecular structure is C₂₅H₂₂Cl₃N₃O₅S with a molecular weight of 582.88 g/mol [1].

ATP-competitive Topo II catalytic inhibitor
Mechanistic studies differentiating catalytic vs. poison inhibition
Topo II ATPase domain engagement research

Topoisomerase II Inhibitor 17: Non-Interchangeability


Class-level interchangeability among Topoisomerase II inhibitors is scientifically unsound due to fundamental mechanistic divergence. Clinical agents like Etoposide and Doxorubicin function as Topo II 'poisons', which induce high levels of double-strand DNA breaks and are associated with secondary malignancies and dose-limiting cardiotoxicity [1]. In contrast, catalytic inhibitors such as Topoisomerase II inhibitor 17 bind to the ATPase domain, preventing the enzyme from carrying out its normal catalytic cycle without generating cytotoxic DNA lesions [2]. This mechanistic separation renders the specific biological fingerprint of inhibitor 17 non-interchangeable with poison-class analogs, as demonstrated in the quantitative evidence below.

Catalytic Inhibitor (17)
Poison-class (Etoposide/Doxorubicin)
Binds ATPase domain; no double-strand breaks reported
Stabilize cleavable complex; induce DNA double-strand breaks
Catalytic inhibition may shift cytotoxicity endpoints
Poison mechanism yields distinct genotoxicity and cell death signatures
Mechanistic divergence may alter cellular response profiles; direct substitution may confound mechanism-of-action interpretation in research models.

Topoisomerase II Inhibitor 17 vs. Etoposide/Doxorubicin Evidence


Superior Topo II Enzymatic Potency

Topoisomerase II inhibitor 17 demonstrates a significantly lower IC₅₀ (0.23 ± 0.01 µM) compared to the widely used reference standards Etoposide and Doxorubicin. In a direct enzymatic assay, inhibitor 17 exhibited 1.4-fold higher potency than Etoposide and 3.6-fold higher potency than Doxorubicin [1].

Enzymatic Potency vs. Clinical Inhibitors
Head-to-head
IC₅₀ 0.23 ± 0.01 µM (17) vs. Etoposide ~0.32 µM, Doxorubicin ~0.83 µM; 1.4-fold, 3.6-fold lower
Reported lower IC₅₀ in direct comparison; supports dose-sparing in screening assays.
Values from single Topo II assay; verify in intended experimental system.
Enzyme Inhibition Topoisomerase II Assay IC50

A549 Cell Cycle Disruption

In functional assays using the A549 human lung cancer cell line, compound 4c (Topoisomerase II inhibitor 17) demonstrated significant cell cycle disruption compared to untreated control cells [1]. This functional effect was directly measured in parallel with the enzymatic inhibition assay described above, establishing a direct link between target engagement and cellular response.

Cell Cycle Arrest (A549)
Reported
Significant disruption vs. untreated control (qualitative)
Reported antiproliferative response; supports target-engagement-to-phenotype studies.
Quantitative metrics not available; validate in chosen cell model.
Cell Cycle Arrest A549 Cells Antiproliferative Activity

Apoptosis Induction in A549 Cells

Topoisomerase II inhibitor 17 induces significant apoptosis in A549 lung cancer cells relative to untreated controls [1]. Apoptosis induction is a therapeutically desirable mechanism for eliminating cancer cells, as it triggers programmed cell death rather than necrosis which can provoke inflammatory responses.

Apoptosis Induction (A549)
Reported
Significant apoptosis vs. untreated control (qualitative)
Reported programmed cell death response; supports apoptosis pathway studies.
No direct comparison with poison-class inhibitors in same experiment.
Apoptosis A549 Cells Anticancer Mechanism

ATP-Binding Site Confirmed by Docking

Molecular docking studies reveal that compound 4c (Topoisomerase II inhibitor 17) exhibits proper fitting to the Topo II active site [1]. This computational evidence supports a binding mode distinct from DNA intercalators and poison-class inhibitors that stabilize the cleavable complex.

Binding Mode Prediction
Class-level
Docking suggests proper fitting to Topo II ATPase domain
Supports catalytic inhibition mechanism distinct from DNA intercalation/poison.
In silico data; confirm with mutagenesis or structural biology.
Molecular Docking ATPase Domain Binding Mode

Topoisomerase II Inhibitor 17 Applications


Topo II Catalytic Assay Reference Standard

Given its well-characterized enzymatic IC₅₀ of 0.23 µM against Topo II [1], Topoisomerase II inhibitor 17 serves as an excellent positive control or reference compound in high-throughput screening campaigns aimed at identifying novel ATP-competitive Topo II catalytic inhibitors. Its demonstrated 1.4-fold and 3.6-fold higher potency over Etoposide and Doxorubicin respectively [1] provides a reliable benchmark for ranking new chemical entities.

Catalytic vs. Poison Mechanism Studies

Unlike Topo II poisons such as Etoposide and Doxorubicin that induce DNA double-strand breaks [1], Topoisomerase II inhibitor 17 belongs to the catalytic inhibitor class which binds to the ATPase domain without generating genotoxic lesions [2]. Researchers investigating the differential downstream effects—including reduced secondary malignancy risk and altered cell cycle response profiles—can utilize inhibitor 17 as a prototypical catalytic inhibitor for side-by-side comparative studies against poison-class controls.

A549 Cell Cycle and Apoptosis Studies

Topoisomerase II inhibitor 17 has demonstrated significant cell cycle disruption and apoptosis induction specifically in the A549 human lung adenocarcinoma cell model [1]. This makes it a valuable tool compound for researchers studying Topo II-dependent mechanisms in non-small cell lung cancer biology, particularly in experimental workflows examining G2/M checkpoint regulation and mitochondrial apoptotic signaling.

Thiazolo[3,2-a]pyrimidine SAR Studies

Compound 4c was identified as the most potent Topo II inhibitor among a series of newly synthesized thiazolo[3,2-a]pyrimidine derivatives [1]. Its established structure (C₂₅H₂₂Cl₃N₃O₅S) [1] and validated docking pose at the Topo II active site [1] provide a defined starting point for medicinal chemistry optimization programs. Researchers can use inhibitor 17 as a benchmark lead compound when exploring substitutions on the thiazolopyrimidine core to further enhance potency, selectivity, or physicochemical properties.

Application
Selection Property
Validation Focus
Topo II catalytic inhibitor screening
ATP-competitive inhibition benchmark
Enzymatic IC₅₀ reproducibility and ranking
Mechanism-of-action differentiation studies
Catalytic vs. poison inhibitor classification
DNA damage endpoint comparison (e.g., γH2AX, comet assay)
Lung cancer cell model studies (A549)
Cell cycle arrest and apoptosis induction
G2/M checkpoint and apoptotic marker analysis
Medicinal chemistry lead optimization
Core scaffold with validated Topo II binding
SAR-driven potency and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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